molecular formula C5H5Cl B6217484 rac-(1R,2S)-1-chloro-2-ethynylcyclopropane, trans CAS No. 316377-61-4

rac-(1R,2S)-1-chloro-2-ethynylcyclopropane, trans

Cat. No.: B6217484
CAS No.: 316377-61-4
M. Wt: 100.5
InChI Key:
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Description

rac-(1R,2S)-1-chloro-2-ethynylcyclopropane, trans is a chiral cyclopropane derivative that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorine atom and an ethynyl group attached to a cyclopropane ring, with the specific stereochemistry of (1R,2S)-trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-1-chloro-2-ethynylcyclopropane, trans typically involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts One common method is the reaction of an alkene with a diazo compound in the presence of a rhodium or copper catalyst to form the cyclopropane ring

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation processes using optimized catalysts and reaction conditions to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-1-chloro-2-ethynylcyclopropane, trans undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce ethyl-substituted cyclopropanes.

Scientific Research Applications

rac-(1R,2S)-1-chloro-2-ethynylcyclopropane, trans has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropane chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which rac-(1R,2S)-1-chloro-2-ethynylcyclopropane, trans exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique stereochemistry allows it to fit into specific active sites, influencing biochemical pathways and reactions. The ethynyl group can participate in π-π interactions, while the chlorine atom can form hydrogen bonds or engage in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S)-2-chlorocyclopropane-1-carbaldehyde, trans
  • rac-(1R,2S)-2-(3,5-dibromophenyl)cyclopropan-1-amine hydrochloride, trans
  • rac-(1R,2S)-2-(2,4,5-trimethoxyphenyl)cyclopropan-1-amine, trans

Uniqueness

rac-(1R,2S)-1-chloro-2-ethynylcyclopropane, trans is unique due to the presence of both a chlorine atom and an ethynyl group on the cyclopropane ring, which imparts distinct chemical reactivity and potential for diverse applications. Its specific stereochemistry further enhances its utility in stereoselective synthesis and research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(1R,2S)-1-chloro-2-ethynylcyclopropane, trans can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclopropane", "Ethynylmagnesium bromide", "Chlorine gas", "Diethyl ether", "Sodium sulfate", "Sodium bicarbonate", "Magnesium", "Bromine" ], "Reaction": [ "Step 1: Preparation of ethynylmagnesium bromide by reacting magnesium with ethynyl bromide in diethyl ether", "Step 2: Addition of cyclopropane to ethynylmagnesium bromide to form the corresponding vinylcyclopropane", "Step 3: Chlorination of the vinylcyclopropane with chlorine gas to form the corresponding chlorovinylcyclopropane", "Step 4: Treatment of the chlorovinylcyclopropane with sodium bicarbonate to form the corresponding trans-alkene", "Step 5: Purification of the product by washing with water and drying over sodium sulfate" ] }

CAS No.

316377-61-4

Molecular Formula

C5H5Cl

Molecular Weight

100.5

Purity

95

Origin of Product

United States

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